4-Cyclopropoxy-3-fluoro-5-nitropyridine
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Overview
Description
4-Cyclopropoxy-3-fluoro-5-nitropyridine is a chemical compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is part of the fluorinated pyridines family, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-fluoro-5-nitropyridine involves several steps. One common method includes the reaction of 3-bromo-2-nitropyridine with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This is followed by fluorination using a fluorinating agent such as Selectfluor® . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-3-fluoro-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-fluoro-5-nitropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Cyclopropoxy-3-fluoro-5-nitropyridine can be compared with other similar compounds such as:
3-Cyclopropoxy-5-fluoro-4-nitropyridine: This compound has a similar structure but with different positions of the substituents.
2-Fluoro-3-nitropyridine: Another fluorinated pyridine with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C8H7FN2O3 |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C8H7FN2O3/c9-6-3-10-4-7(11(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
ZAYORMBYSJLJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2[N+](=O)[O-])F |
Origin of Product |
United States |
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